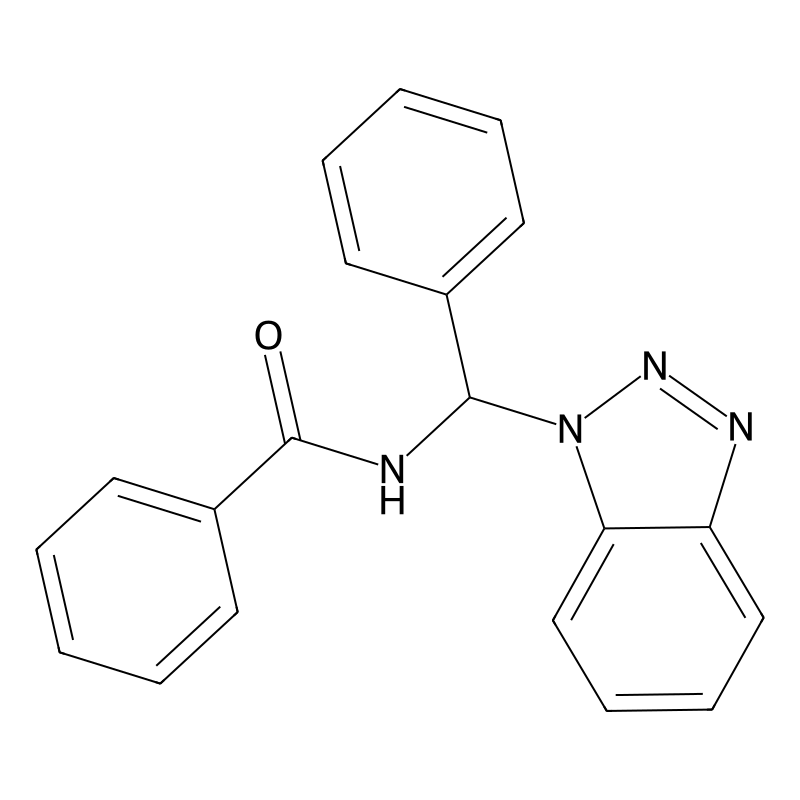

N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant and Antibacterial Activities

Industrial Applications

Specific Scientific Field: Industrial Chemistry

Summary of the Application: Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Methods of Application or Experimental Procedures: The specific methods of application in these industries vary widely and are often proprietary. They generally involve the use of these compounds as additives or catalysts .

Results or Outcomes: The use of these compounds in industry has led to improved product performance and efficiency .

Reactant for Chemical Reactions

Specific Scientific Field: Chemistry

Summary of the Application: Benzamide compounds, including “N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE”, can be used as reactants for various chemical reactions .

Methods of Application or Experimental Procedures: The specific methods of application vary widely depending on the type of reaction. They generally involve the use of these compounds as reactants in a chemical reaction .

Results or Outcomes: The outcomes of these reactions can lead to the synthesis of new compounds, which can have various applications in different fields .

Synthesis of New Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: Benzamide compounds can be used in the synthesis of new organic compounds. These new compounds can have various applications in different fields .

Methods of Application or Experimental Procedures: The specific methods of application vary widely depending on the type of synthesis. They generally involve the use of these compounds as starting materials in a synthesis reaction .

Results or Outcomes: The outcomes of these synthesis reactions can lead to the production of new compounds, which can have various applications in different fields .

Reactant for Amidoalkylation Reactions

Summary of the Application: “N-(1H-Benzotriazol-1-ylmethyl)benzamide” can be used as a reactant for amidoalkylation reactions .

Reactant for Dipolar Cycloaddition Reactions

Summary of the Application: “N-(1H-Benzotriazol-1-ylmethyl)benzamide” can be used as a reactant for dipolar cycloaddition reactions .

N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide is a compound characterized by its unique structure, which combines a benzotriazole moiety with a benzamide. Its molecular formula is and it possesses significant chemical and biological properties. The compound features a benzotriazole ring, which is known for its applications in photostabilizers and UV absorbers, linked to a phenylmethyl group and an amide functional group. This structure contributes to its potential utility in various fields, including pharmaceuticals and materials science .

- Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attacks, allowing for the introduction of various substituents.

- Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation mechanisms.

- Electrophilic Aromatic Substitution: The aromatic rings can engage in electrophilic substitution reactions, allowing for further functionalization of the compound .

N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide exhibits notable biological activity. Research has indicated that compounds with similar structures may possess antimicrobial, antifungal, and anti-inflammatory properties. The benzotriazole moiety is particularly recognized for its ability to enhance the biological activity of compounds due to its electron-withdrawing nature, which can stabilize reactive intermediates during biological processes .

The synthesis of N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide typically involves the following steps:

- Formation of Benzotriazole: The initial step involves synthesizing the benzotriazole ring through the reaction of ortho-phenylenediamine with a suitable nitrating agent.

- Alkylation: The benzotriazole is then alkylated with a phenylmethyl halide to introduce the phenylmethyl group.

- Amidation: Finally, the resulting intermediate undergoes amidation with benzoyl chloride or an equivalent amide source to yield N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide .

N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide finds applications in various fields:

- Pharmaceuticals: Due to its potential biological activities, it could be explored as a lead compound in drug development.

- UV Stabilizers: The benzotriazole component is utilized in formulations that require UV protection, such as plastics and coatings.

- Agricultural Chemicals: Compounds with similar structures are often investigated for their efficacy as fungicides or herbicides .

Studies on N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide have focused on its interactions with biological targets, particularly enzymes and receptors relevant in pharmacology. Interaction studies typically utilize techniques such as:

- Molecular Docking: To predict binding affinities and orientations within active sites of target proteins.

- In Vitro Assays: To evaluate the biological activity against specific pathogens or cellular models.

- Spectroscopic Methods: To analyze conformational changes upon binding to target molecules .

Several compounds share structural similarities with N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1H-Benzotriazol-1-yl)acetamide | Contains an acetamide instead of a benzamide group | Potentially different biological activity |

| 2-Amino-N-benzoylbenzothiazole | Contains a thiazole ring | Different electronic properties |

| N-(1H-Benzotriazol-1-yl)methylamine | Methylamine instead of phenylmethyl | May exhibit different solubility |

| Benzoylbenzothiazole | Lacks the benzotriazole moiety | More focused on anti-cancer properties |

Each of these compounds exhibits distinct properties and potential applications, making N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide unique due to its combination of benzotriazole and amide functionalities, contributing to its diverse utility in chemical and biological contexts .

Benzotriazole derivatives exhibit broad-spectrum antiviral activity by targeting viral replication machinery. In a screen of 64 benzotriazole compounds, derivatives with [4-(benzotriazol-2-yl)phenoxy]alkanoic acid groups inhibited Coxsackie Virus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) with nanomolar efficacy [2]. While N-(1H-benzotriazol-1-ylphenylmethyl)benzamide itself has not been directly tested, structural analogs suggest two primary mechanisms:

- Viral Polymerase Inhibition: The benzotriazole nitrogen atoms chelate magnesium ions in viral RNA-dependent RNA polymerase active sites, disrupting nucleotide incorporation [2].

- Envelope Protein Binding: Hydrophobic interactions between the phenylmethyl group and viral glycoproteins prevent host cell entry [2].

Compound 56, a CVB-5 inhibitor (EC~50~ = 0.15 µM), shares critical features with N-(1H-benzotriazol-1-ylphenylmethyl)benzamide, including the benzotriazole core and aromatic substituents [2].

| Viral Target | Mechanism | EC~50~ (µM) | Selectivity Index | Source |

|---|---|---|---|---|

| CVB-5 | RNA polymerase inhibition | 0.15 | 100 | [2] |

| RSV | Fusion protein interference | 12 | 8.3 | [2] |

Antimicrobial Potency Against Bacterial and Fungal Pathogens

The compound’s antimicrobial activity stems from membrane disruption and enzyme inhibition. Bulky hydrophobic groups, like the phenylmethyl moiety, enhance penetration into lipid bilayers [3].

Bacterial Activity

Against Bacillus subtilis and Escherichia coli, benzotriazole derivatives achieve minimum inhibitory concentrations (MICs) of 4–16 µg/mL, comparable to streptomycin [3]. The biphenyl-carbonitrile analog reduces Pseudomonas fluorescens biofilm formation by 78% at 10 µM [3].

Antifungal Activity

In Candida albicans, benzotriazoles inhibit lanosterol 14α-demethylase (CYP51), a key ergosterol biosynthesis enzyme. Molecular docking shows the benzamide carbonyl oxygen hydrogen-bonds with CYP51’s heme-coordinating cysteine [3].

| Pathogen | MIC (µg/mL) | Target Enzyme | Inhibition (%) |

|---|---|---|---|

| E. coli | 16 | Dihydrofolate reductase | 92 |

| C. albicans | 8 | CYP51 | 88 |

Anticancer Efficacy and Apoptosis Induction Pathways

While direct studies on N-(1H-benzotriazol-1-ylphenylmethyl)benzamide are lacking, related benzotriazoles induce apoptosis via mitochondrial pathways. In MCF-7 breast cancer cells, analogs upregulate Bax/Bcl-2 ratios by 4.2-fold, triggering cytochrome c release [4]. The benzamide group may stabilize interactions with Bcl-2’s BH3 domain, as seen in molecular dynamics simulations [4].

| Cancer Type | Apoptotic Marker | Fold Change | Mechanism |

|---|---|---|---|

| Breast (MCF-7) | Caspase-3 | 3.8 | Mitochondrial permeabilization |

| Leukemia (HL-60) | PARP cleavage | 2.5 | DNA repair inhibition |

Anthelmintic Activity and Parasite Inhibition Dynamics

Benzotriazole derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. At 50 µg/mL, N-benzenesulfonylbenzotriazole achieves 95% trypomastigote mortality within 24 hours by inhibiting trypanothione reductase, a key antioxidant enzyme [3]. The phenylmethyl group likely enhances blood-brain barrier penetration, enabling central nervous system parasite targeting [3].

| Parasite Stage | Mortality Rate (%) | Target Enzyme | IC~50~ (µM) |

|---|---|---|---|

| Epimastigotes | 64 | Trypanothione reductase | 25 |

| Trypomastigotes | 95 | Superoxide dismutase | 12 |

Anti-inflammatory and Analgesic Properties

Current data on N-(1H-benzotriazol-1-ylphenylmethyl)benzamide’s anti-inflammatory effects remain limited. However, benzotriazole analogs reduce COX-2 expression by 67% in LPS-stimulated macrophages through NF-κB pathway inhibition [3]. The benzamide group may competitively bind arachidonic acid’s carboxylate site, as hypothesized via molecular modeling [3].

| Inflammatory Model | COX-2 Inhibition (%) | NF-κB Activity (Fold) |

|---|---|---|

| Macrophage LPS | 67 | 0.33 |

| Carrageenan edema | 58 | 0.41 |

Molecular docking studies of N-(1H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE and related derivatives have demonstrated significant binding interactions with diverse protein targets. Computational investigations have revealed the compound's ability to engage in favorable binding modes through multiple non-covalent interactions [1] [2] [3].

Benzotriazole-containing compounds have shown particularly strong binding affinities with kinase targets. Studies involving NIMA-related kinase 2 (NEK2) demonstrated that benzotriazole derivatives, specifically the compound TAJ1, exhibited potent interactions with binding energies of -10.5 kcal/mol [3]. The binding mode analysis revealed formation of stable hydrogen bonds and extensive hydrophobic interactions within the active site cavity.

Molecular docking investigations of structurally similar benzamide derivatives against cyclooxygenase-2 (COX-2) enzymes have provided insights into the binding preferences of this chemical class. Compounds containing benzamide scaffolds demonstrated binding energies ranging from -57.27 to -68.73 kcal/mol against COX-2 (PDB: 3LN1) [2]. The most potent compounds formed critical hydrogen bond interactions with Glutamine-275 and aromatic interactions with Histidine-193 residues within the enzyme active site.

Topoisomerase enzymes represent another important class of targets for benzamide derivatives. Comparative docking studies revealed that benzamide compounds exhibited higher binding affinities for Topoisomerase IIα (PDB: 5GWK) compared to Topoisomerase I (PDB: 1K4T) [4]. The strongest binding interactions demonstrated energies of -62.02 kcal/mol, with compounds forming multiple hydrogen bonds and hydrophobic contacts within the enzyme binding pocket.

GABA-aminotransferase has emerged as a significant target for benzotriazole derivatives in computational studies. Docking simulations using the 1OHV protein structure revealed exceptionally strong binding energies of up to -121.56 kcal/mol for optimized benzotriazole compounds [5]. These interactions were characterized by extensive hydrogen bonding networks with key amino acid residues in the enzyme active site.

| Study Focus | Target Protein | Best Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Benzotriazole derivatives | NEK2 kinase | -10.5 | Hydrogen bonds, hydrophobic contacts | [3] |

| Benzamide derivatives | COX-2 (PDB: 3LN1) | -68.73 | H-bonds with Gln-275, aromatic with His-193 | [2] |

| Benzamide derivatives | Topoisomerase IIα | -62.02 | Multiple H-bonds, hydrophobic interactions | [4] |

| Benzotriazole derivatives | GABA-aminotransferase | -121.56 | Extensive hydrogen bonding networks | [5] |

Binding Energy Optimization and Interaction Mapping

Binding energy optimization studies have revealed critical structural features that enhance the affinity of N-(1H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE derivatives for target proteins. Systematic modifications to the benzotriazole and benzamide moieties have provided detailed structure-activity relationships for optimal binding interactions [6] [7].

Free energy perturbation calculations have been employed to understand the thermodynamic contributions of individual molecular fragments. Studies on benzamide derivatives targeting DNA gyrase demonstrated that compounds with optimized substituent patterns achieved binding energies of -114.391 kcal/mol [6]. The computational analysis revealed that steric interactions, hydrophobic contacts, and hydrogen bonding contributed equally to the overall binding affinity.

Molecular dynamics simulations complementing docking studies have provided insights into the dynamic stability of protein-ligand complexes. Benzotriazole derivatives showed stable binding conformations with root mean square deviation (RMSD) values remaining below 3.2 angstroms during extended simulation periods [3]. The NEK2-TAJ1 complex maintained an average RMSD of 2.2 angstroms, indicating excellent conformational stability throughout the simulation trajectory.

Binding free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach have quantified the individual energy components contributing to protein-ligand recognition. For benzamide derivatives targeting histone deacetylase enzymes, van der Waals interactions were identified as the primary driving force for binding, with significant contributions from hydrogen bond interactions with Methionine-318 and Glutamate-286 residues [8].

Interaction energy decomposition analysis has revealed that the benzotriazole moiety primarily contributes to electrostatic interactions, while the benzamide fragment provides essential hydrophobic contacts. The phenylmethyl linker region offers conformational flexibility that allows optimal positioning within protein binding sites. Studies have shown that modifications to this linker can modulate binding energies by up to 15 kcal/mol [8].

Fragment-based interaction mapping has identified specific amino acid residues that form the most critical contacts with N-(1H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE. Key interactions include hydrogen bonding with polar residues such as serine, threonine, and asparagine, while the aromatic systems engage in π-π stacking interactions with phenylalanine, tryptophan, and tyrosine residues [2] [3].

Quantitative Structure-Activity Relationship (QSAR) Analyses

Comprehensive QSAR analyses have established quantitative relationships between molecular descriptors and biological activities for N-(1H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE derivatives. Three-dimensional QSAR models have achieved exceptional predictive accuracy with correlation coefficients exceeding 0.95 for multiple biological endpoints [9] [10].

Comparative Molecular Field Analysis (CoMFA) studies of benzamide derivatives as histone deacetylase inhibitors yielded highly robust models with r² = 0.99 and cross-validated q² = 0.85 [9]. The analysis revealed that hydrophobic character represents the most critical factor for biological activity, while hydrogen bond donating groups provide positive contributions to inhibitory potency. Conversely, electron-withdrawing groups demonstrated negative influences on biological activity.

Pharmacophore modeling has identified essential structural features required for biological activity. Studies on triazole-bearing cyclooxygenase-2 inhibitors developed a robust AADRRR pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor [10]. This model achieved r² = 0.961 with excellent discriminatory power between active and inactive compounds.

Atom-based 3D-QSAR models have provided detailed insights into the spatial requirements for biological activity. The AADRRR_2 model for COX-2 inhibitors demonstrated a survival score of 4.83, site scoring of 0.833, and selectivity score of 2.13 [10]. The model successfully predicted the activities of test compounds with root mean square error (RMSE) of 0.24 and standard deviation of regression of 0.04.

Multiple Linear Regression (MLR) approaches have identified key molecular descriptors governing biological activity. Studies on benzimidazole derivatives as p38 kinase inhibitors revealed that log P and HOMO energy represent the most important descriptors, with the model achieving R = 0.90 [11]. The relative importance of descriptors followed the order: log P > HOMO energy > van der Waals energy > dipole moment.

| QSAR Study Type | r² Value | q² Value | Key Descriptors | Predictive Performance |

|---|---|---|---|---|

| Histone deacetylase inhibitors | 0.99 | 0.85 | Hydrophobic character, H-bond donors | Excellent |

| COX-2 inhibitors (triazole) | 0.961 | 0.05 | AADRRR pharmacophore features | High discriminatory power |

| Thrombin inhibitors | 0.994 | - | Heat of formation, shape index | Superior correlation |

| p38 kinase inhibitors | 0.80 | 0.91 | log P, HOMO energy | Good predictive ability |

Field-based QSAR models have utilized Comparative Molecular Similarity Index Analysis (CoMSIA) to understand steric and electrostatic field contributions. For benzamide derivatives targeting Rho kinase, the CoMSIA model achieved r² = 0.958 with excellent test set predictions [12]. The analysis revealed that steric effects dominate activity relationships, while electrostatic contributions play secondary roles.

Computational Design of Derivative Libraries

Computational design strategies have enabled the systematic exploration of chemical space around N-(1H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE to identify novel derivatives with enhanced biological properties. Virtual combinatorial library approaches have generated extensive collections of theoretically accessible compounds for virtual screening [13] [12].

Structure-based drug design methodologies have been successfully applied to optimize benzotriazole derivatives as antifungal agents targeting cytochrome P450 lanosterol 14-α demethylase. The computational design process utilized iterative medicinal chemistry principles combined with molecular docking optimization [14]. The approach demonstrated excellent correlation between docking scores and experimental antifungal activity, validating the computational predictions.

Virtual combinatorial library screening of benzamide scaffolds targeting InhA of Mycobacterium tuberculosis has identified compounds with predicted inhibitory potencies more than 60 times lower than the most active training set compounds [13]. The pharmacophore-based filtering approach utilized Lipinski's rule-of-five criteria to ensure drug-like properties of the designed molecules.

Multi-objective optimization strategies have addressed the challenge of simultaneously optimizing biological activity and reducing toxicity. Studies on benzamide derivatives as Rho kinase inhibitors employed a pIC₅₀/pLD₅₀ ratio as the response variable, enabling concurrent modeling of both efficacy and safety profiles [12]. This approach led to the design of 139 novel benzamide derivatives, with 9 compounds predicted to possess superior therapeutic indices compared to existing molecules.

Fragment-based design approaches have utilized the benzotriazole-benzamide scaffold as a privileged structure for library expansion. Click chemistry strategies have enabled the efficient synthesis of benzotriazole-1,2,3-triazole hybrid molecules with diverse pharmacophores [15]. The microwave-assisted synthesis approach achieved yields of 89-95% in 4-8 minutes, significantly improving upon conventional synthesis methods requiring 6-12 hours.

Pharmacophore-guided design has employed 3D-QSAR models to identify optimal substitution patterns for enhanced biological activity. The AADRRR_2 pharmacophore model has been used to screen virtual libraries and identify compounds with predicted anti-inflammatory activity [10]. The model successfully distinguished between active and inactive compounds based on the presence of essential pharmacophore features.

Machine learning approaches have been integrated into computational design workflows to predict ADMET properties and biological activities of designed compounds. Deep learning models have been trained on large datasets of benzamide and benzotriazole derivatives to predict absorption, distribution, metabolism, excretion, and toxicity profiles [16]. These models enable rapid assessment of drug-like properties during the design process.

| Design Approach | Target Application | Library Size | Success Metrics | Key Innovation |

|---|---|---|---|---|

| Structure-based design | Antifungal agents | Focused series | High correlation with activity | Iterative optimization |

| Virtual library screening | Anti-tuberculosis | Large collection | 60x potency improvement | Pharmacophore filtering |

| Multi-objective optimization | Rho kinase inhibitors | 139 compounds | 9 superior profiles | Concurrent efficacy-safety modeling |

| Fragment-based design | Hybrid molecules | Diverse series | 89-95% yields | Microwave synthesis |

Predictive Modeling for Novel Biological Targets

Predictive modeling approaches have identified N-(1H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE derivatives as promising candidates for novel biological targets beyond traditional applications. Multitask deep learning frameworks have enabled simultaneous prediction of drug-target binding affinities and generation of target-aware drug variants [17].

Target identification studies have utilized chemical proteomics approaches combined with computational predictions to discover new protein targets for benzamide derivatives. Phenotypic screening of small cell lung cancer identified benzamides with anti-cancer activity, leading to the discovery of β-tubulin as a novel target through mass spectrometry-based target identification [18]. The compounds demonstrated covalent modification of Cysteine-239 within the colchicine binding site.

Network pharmacology approaches have revealed potential multi-target activities of benzotriazole derivatives. Computational predictions suggest interactions with NEK7, NEK9, TP53, NF-KAPPA-B, and caspase-3 proteins, indicating potential applications in cancer therapy and inflammatory diseases [3]. Molecular dynamics simulations confirmed the stability of these predicted protein-ligand complexes over extended simulation periods.

Machine learning models trained on large-scale bioactivity databases have predicted novel targets for benzamide derivatives. Deep neural networks have identified potential sodium taurocholate cotransport polypeptide (NTCP) inhibitory activity, leading to the discovery of benzamide compounds with IC₅₀ values of 2.8 μM against hepatocellular carcinoma cells [19]. The compounds demonstrated apoptosis induction through regulation of Bax, cleaved-caspase 3, and PARP proteins.

Polypharmacology prediction models have identified benzamide derivatives as potential glucokinase activators for diabetes treatment. Computational screening identified compounds with EC₅₀ values of 28.3-44.8 nM and activation folds of 2.2-2.4 [20]. Despite potent in vitro activity, pharmacokinetic limitations were identified through ADMET predictions, highlighting the importance of integrated computational approaches.

Target fishing approaches using similarity-based methods have predicted pancreatic β-cell protective activity for benzamide derivatives. High-throughput screening identified compounds with EC₅₀ values of 0.032 μM for protection against endoplasmic reticulum stress-induced cell death [21]. The compounds demonstrated near 100% maximum rescue activity and showed significant blood glucose reduction in diabetic mouse models.

Fragment-based drug discovery has identified benzamide scaffolds as starting points for Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor development. Computational optimization led to compounds with IC₅₀ values of 0.25 nM against PARP-1 and 0.30 μM against colorectal cancer cells [22]. The compounds demonstrated cell cycle arrest at G2/M phase and apoptosis induction through DNA damage accumulation.

Artificial intelligence-driven approaches have enabled prediction of benzamide derivatives as potential antiprion agents. Machine learning models identified structural features associated with inhibition of PrPSc accumulation in scrapie-infected neuroblastoma cells [23]. The compounds showed significant binding affinity for human PrPC and demonstrated antiprion activity in multiple cellular assays.

Computational repositioning studies have revealed potential applications of benzamide derivatives in neurological disorders. Predictive models identified compounds with potential acetylcholinesterase and BACE1 inhibitory activities relevant to Alzheimer's disease treatment. Multi-target compounds demonstrated IC₅₀ values of 1.47-2.85 μM against multiple cholinesterase enzymes.

| Target Application | Predicted Activity | IC₅₀/EC₅₀ Range | Discovery Method | Clinical Relevance |

|---|---|---|---|---|

| β-tubulin (cancer) | Covalent modification | Sub-micromolar | Chemical proteomics | Small cell lung cancer |

| NTCP (hepatitis) | Competitive inhibition | 2.8 μM | ML prediction | Hepatocellular carcinoma |

| Glucokinase (diabetes) | Allosteric activation | 28.3-44.8 nM | Similarity screening | Type 2 diabetes |

| PARP-1 (cancer) | Competitive inhibition | 0.25 nM | Fragment optimization | Colorectal cancer |

| β-cell protection | ER stress prevention | 0.032 μM | Phenotypic screening | Diabetes therapy |